molecular formula C25H24N4OS B14983634 N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide

Cat. No.: B14983634
M. Wt: 428.6 g/mol
InChI Key: YSCXLKUAVHHAGE-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with benzyl, cyano, and sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method is the cyanoacetylation of amines, where the amine group reacts with cyanoacetic acid derivatives under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

N-benzyl-2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N4OS/c26-14-21-13-22-17-29(16-20-9-5-2-6-10-20)12-11-23(22)28-25(21)31-18-24(30)27-15-19-7-3-1-4-8-19/h1-10,13H,11-12,15-18H2,(H,27,30)

InChI Key

YSCXLKUAVHHAGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(N=C21)SCC(=O)NCC3=CC=CC=C3)C#N)CC4=CC=CC=C4

Origin of Product

United States

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